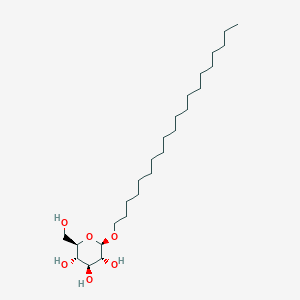
Eicosyl beta-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eicosyl beta-glucoside is a glycoside compound composed of a long-chain fatty alcohol (eicosanol) and a glucose molecule. Glycosides are widely found in nature and have garnered significant attention due to their diverse pharmaceutical properties, biological activities, and stable application characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions: Eicosyl beta-glucoside can be synthesized through enzymatic or chemical methods. Enzymatic synthesis involves the use of glycosyltransferases or glycosidases to catalyze the formation of the glycosidic bond between eicosanol and glucose . Chemical synthesis typically involves the protection of hydroxyl groups on glucose, followed by glycosylation with eicosanol under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound often relies on enzymatic synthesis due to its specificity and mild reaction conditions. Enzymes such as beta-glucosidases are used to catalyze the reaction, resulting in high yields and fewer by-products . This method is preferred over chemical synthesis, which may involve harsh conditions and produce unwanted side products.
Chemical Reactions Analysis
Types of Reactions: Eicosyl beta-glucoside undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis of the glycosidic bond can be catalyzed by acids or enzymes, resulting in the formation of eicosanol and glucose . Oxidation reactions may involve the conversion of the alcohol group in eicosanol to a carboxylic acid, while reduction reactions can convert the glucose moiety to its corresponding alcohol .
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic catalysis (e.g., beta-glucosidase) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Hydrolysis: Eicosanol and glucose.
Oxidation: Eicosanoic acid and oxidized glucose derivatives.
Reduction: Reduced forms of glucose and eicosanol.
Scientific Research Applications
Eicosyl beta-glucoside has a wide range of applications in scientific research:
Mechanism of Action
Eicosyl beta-glucoside exerts its effects primarily through its interaction with cell membranes. The amphiphilic nature of the compound allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability . This integration can influence various cellular processes, including signal transduction and membrane transport . Additionally, the glucose moiety can be recognized by specific receptors or enzymes, leading to targeted biological effects .
Comparison with Similar Compounds
Eicosyl beta-glucoside can be compared with other glycosides such as:
Octyl beta-glucoside: A shorter-chain glycoside with similar amphiphilic properties but different solubility and membrane interaction characteristics.
Dodecyl beta-glucoside: Another glycoside with a medium-chain length, often used in similar applications but with varying efficacy.
Hexadecyl beta-glucoside: A long-chain glycoside like this compound, but with different physical and chemical properties.
Uniqueness: this compound’s unique long-chain structure provides distinct advantages in terms of membrane integration and stability, making it particularly useful in applications requiring enhanced membrane interaction and solubility .
Properties
CAS No. |
164202-67-9 |
|---|---|
Molecular Formula |
C26H52O6 |
Molecular Weight |
460.7 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-icosoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C26H52O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-31-26-25(30)24(29)23(28)22(21-27)32-26/h22-30H,2-21H2,1H3/t22-,23-,24+,25-,26-/m1/s1 |
InChI Key |
DHFUFHYLYSCIJY-WSGIOKLISA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


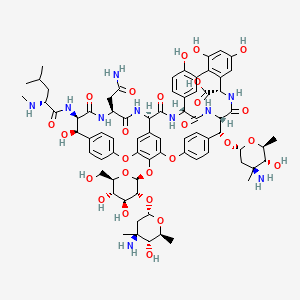
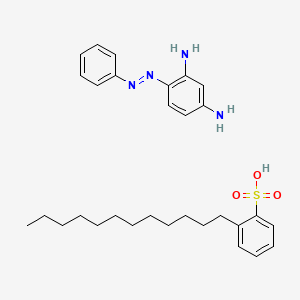
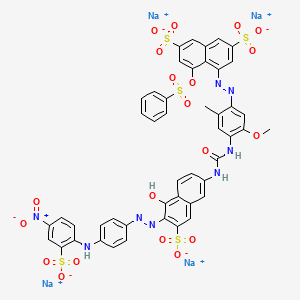
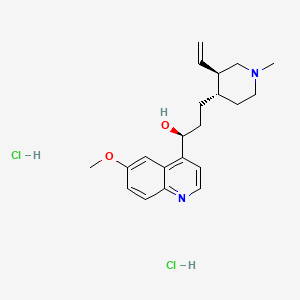
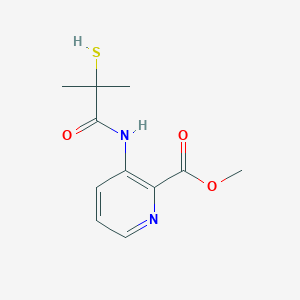
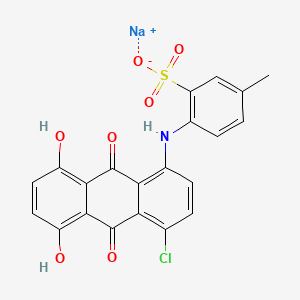
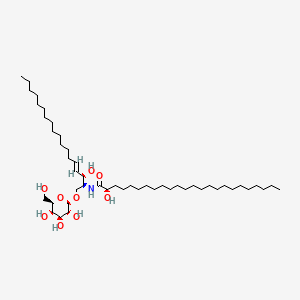
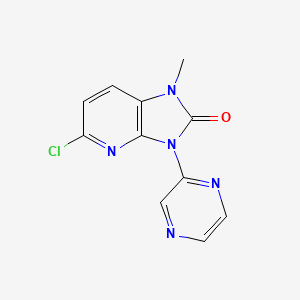
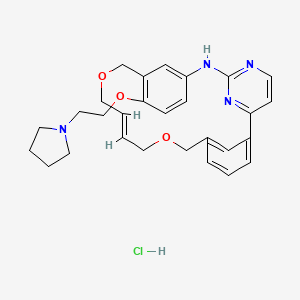
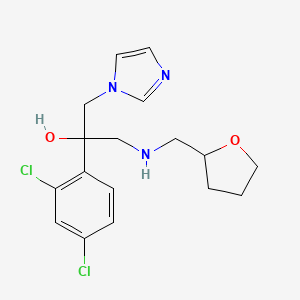
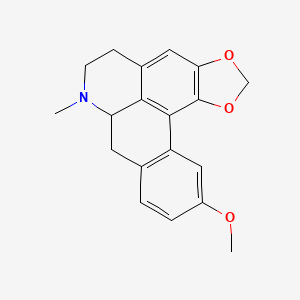
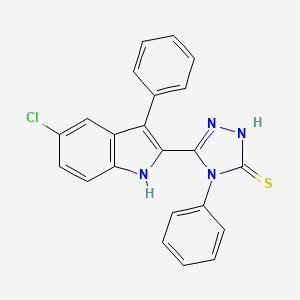
![13-ethyl-14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaene-10-thione](/img/structure/B12763235.png)
![4-O-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1-O-(2-methylpropyl) 2-phenylbutanedioate;oxalic acid](/img/structure/B12763239.png)
